![molecular formula C20H24O3 B4135937 4-propylphenyl 4-(4-methylphenoxy)butanoate](/img/structure/B4135937.png)
4-propylphenyl 4-(4-methylphenoxy)butanoate
Overview
Description
4-propylphenyl 4-(4-methylphenoxy)butanoate is a chemical compound that has gained significant attention in the field of scientific research. It is an organic compound that belongs to the family of butanoic acid derivatives. This compound has been found to have several potential applications in various fields, including medicine, agriculture, and industry.
Scientific Research Applications
The potential applications of 4-propylphenyl 4-(4-methylphenoxy)butanoate in scientific research are vast. One of the most promising applications is in the field of medicine. This compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis.
In addition, this compound has also been found to have potential applications in the field of agriculture. It has been found to have herbicidal properties, making it a potential candidate for the development of herbicides.
Mechanism of Action
The mechanism of action of 4-propylphenyl 4-(4-methylphenoxy)butanoate is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are involved in the inflammatory response. This compound may also work by inhibiting the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-propylphenyl 4-(4-methylphenoxy)butanoate are still being studied. However, it has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-propylphenyl 4-(4-methylphenoxy)butanoate in lab experiments is its potential as a candidate for the development of new drugs. However, one of the limitations is that the compound is not readily available and requires specialized equipment and expertise to synthesize.
Future Directions
There are several future directions for the research on 4-propylphenyl 4-(4-methylphenoxy)butanoate. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory diseases. Another potential direction is the development of new herbicides based on this compound for use in agriculture. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
properties
IUPAC Name |
(4-propylphenyl) 4-(4-methylphenoxy)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-3-5-17-9-13-19(14-10-17)23-20(21)6-4-15-22-18-11-7-16(2)8-12-18/h7-14H,3-6,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYWYMXXAZGBPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)CCCOC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propylphenyl) 4-(4-methylphenoxy)butanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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